Product packaging for 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190319-07-3)

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524621
CAS No.: 1190319-07-3
M. Wt: 322.93 g/mol
InChI Key: FLEOBAJJCXKANA-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Isomeric Considerations

7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrolo[3,2-b]pyridine core. Its molecular architecture comprises a bicyclic system where a five-membered pyrrole ring is fused to a six-membered pyridine ring. The bromine (Br) and iodine (I) substituents are positioned at the 7- and 3-positions, respectively, relative to the pyrrole nitrogen atom.

Key structural features :

  • Core structure : Pyrrolo[3,2-b]pyridine skeleton with two adjacent rings.
  • Substituents : Bromine at C7 (pyrrole ring) and iodine at C3 (pyridine ring).
  • Planarity : The fused aromatic system typically adopts a planar conformation due to conjugation across the π-system.
Parameter Value Source
Molecular formula C₇H₄BrIN₂
Molecular weight 322.93 g/mol
CAS number 1190319-07-3

The compound’s regiochemistry precludes tautomerism due to the fixed positions of substituents. However, potential isomers could arise from alternative halogenation patterns (e.g., 3-bromo-7-iodo derivatives), though these are distinct compounds.

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic data for this compound are inferred from related halogenated pyrrolopyridines and analogous compounds.

NMR Analysis

Proton and carbon environments are influenced by the electron-withdrawing effects of Br and I:

  • ¹H NMR :
    • Aromatic protons : Peaks in the 7.0–8.5 ppm range due to deshielded protons adjacent to electronegative halogens.
    • NH proton : A broad singlet near 11–12 ppm, characteristic of pyrrole NH groups.
  • ¹³C NMR :
    • C-Br and C-I : Shifts in the 100–130 ppm range (C-Br) and 80–100 ppm (C-I) due to sp² hybridization and halogen electronegativity.
Spectroscopic Feature Expected Range Functional Group
¹H NMR (aromatic H) 7.0–8.5 ppm Pyrrole/pyridine ring H
¹H NMR (NH) 11–12 ppm (broad) Pyrrole NH
¹³C NMR (C-Br) 100–130 ppm Pyrrole C7
¹³C NMR (C-I) 80–100 ppm Pyridine C3
IR Analysis

Key IR absorptions include:

  • NH stretch : Broad peak at 3400–3500 cm⁻¹.
  • C=N/C=C stretches : Aromatic vibrations at 1450–1600 cm⁻¹.
  • C–Br and C–I stretches : Weak absorptions at 600–800 cm⁻¹ (C–Br) and 500–600 cm⁻¹ (C–I)[8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrIN2 B1524621 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-07-3

Properties

IUPAC Name

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEOBAJJCXKANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274315
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-07-3
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves:

  • Selective halogenation of a pyridine or pyrrolo-pyridine precursor
  • Construction of the fused pyrrole ring via cyclization reactions
  • Use of palladium-catalyzed cross-coupling reactions to introduce substituents or facilitate ring closure
  • Purification by chromatographic methods to isolate regioisomers

Detailed Preparation Methods

Starting Materials and Initial Halogenation

  • Starting from 4-amino-2-bromopyridine:
    Iodination is performed using iodine monochloride (ICl) in acetic acid at elevated temperatures (~75 °C) to introduce iodine selectively at the 3-position. This reaction yields a mixture of regioisomers, from which the desired 2-bromo-5-iodopyridin-4-amine is isolated by silica gel chromatography with yields around 38% for the desired isomer and 37% for the undesired isomer.
Step Reagents/Conditions Product Yield (%) Notes
Iodination ICl (1 M in AcOH), AcOH, 75 °C, 3 h 2-bromo-5-iodopyridin-4-amine (desired isomer) 38 Regioisomeric mixture formed; requires chromatographic separation
Purification Silica gel chromatography, EtOAc/CH2Cl2 gradient Pure isomer - Essential for isolating target compound

Cyclization to Form Pyrrolo[3,2-b]pyridine Core

  • The amino-halopyridine intermediate undergoes a base-catalyzed ring closure after introduction of an ethynyl group via Sonogashira cross-coupling.
  • For example, a sulfonamide derivative is prepared to facilitate the cyclization by increasing the acidity of the anilinic proton, which promotes domino cyclization to form the pyrrolo ring.
  • Typical catalysts include palladium complexes and copper co-catalysts under inert atmosphere.

Palladium-Mediated Substitution and Functionalization

  • The halogenated pyrrolo[3,2-b]pyridine intermediate (e.g., 6-bromo-pyrrolopyridine) can be further functionalized via palladium-catalyzed cross-coupling reactions to install substituents or modify the halogen pattern.
  • This step is crucial for achieving the 7-bromo-3-iodo substitution pattern on the pyrrolo[3,2-b]pyridine scaffold.

Representative Synthetic Scheme Summary

Step Reaction Type Key Reagents Conditions Outcome
1 Halogenation Iodine monochloride, AcOH 75 °C, 3 h Selective iodination of amino-bromopyridine
2 Sonogashira Coupling Pd catalyst, Cu co-catalyst, ethynyl reagent Inert atmosphere Introduction of ethynyl substituent
3 Cyclization Base (e.g., K2CO3), sulfonamide intermediate Controlled heating Formation of pyrrolo[3,2-b]pyridine ring
4 Pd-Catalyzed Substitution Pd catalyst, ligands Variable Installation of bromine and iodine at desired positions

Research Findings and Optimization Notes

  • The iodination step is often unselective, producing regioisomeric mixtures requiring chromatographic separation. Improved selectivity can be achieved by careful control of reaction conditions and stoichiometry.
  • Introduction of sulfonamide groups enhances the efficiency of the cyclization step by increasing proton acidity, which is critical for domino ring closure reactions.
  • The yields for key intermediates vary between 30-60%, depending on purification efficiency and reaction scale.
  • Palladium-catalyzed cross-coupling reactions are well-established and provide versatility in modifying the pyrrolo[3,2-b]pyridine core for further derivatization.
  • These synthetic routes are supported by patent literature that describes similar pyrrolo[2,3-b]pyridine derivatives with medicinal applications, indicating the synthetic feasibility and relevance.

Summary Table of Preparation Steps

Step No. Reaction Starting Material Reagents/Conditions Product Yield (%) Key Notes
1 Iodination 4-amino-2-bromopyridine ICl in AcOH, 75 °C, 3 h 2-bromo-5-iodopyridin-4-amine + isomers 38 (desired) Requires chromatographic separation
2 Sonogashira Coupling Halogenated pyridine Pd catalyst, Cu co-catalyst, ethynyl reagent Ethynyl-substituted intermediate 50-60 Prepares for cyclization
3 Cyclization Sulfonamide intermediate Base, heat Pyrrolo[3,2-b]pyridine core 54 Enhanced by sulfonamide group
4 Pd-Catalyzed Substitution Pyrrolo intermediate Pd catalyst, ligands This compound Variable Final functionalization

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Stille Coupling: Utilizes organotin reagents, palladium catalysts, and similar solvents and bases as the Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted pyrrolo[3,2-b]pyridine derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H4BrIN2
  • CAS Number : 1190319-15-3
  • IUPAC Name : 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

The compound features a pyrrole ring fused with a pyridine ring, with bromine and iodine substituents at the 7 and 3 positions, respectively. This unique substitution pattern imparts distinct chemical reactivity and biological activity.

Medicinal Chemistry

Therapeutic Applications
this compound has been explored for its potential therapeutic applications, particularly in cancer research. It is known to interact with various molecular targets involved in disease pathways:

  • Kinase Inhibition : The compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. In vitro studies have demonstrated its ability to inhibit FGFR activity, leading to reduced cell proliferation in cancer cell lines .
  • Antiviral Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit adaptor associated kinase 1 (AAK1), a target for antiviral drug development against viruses like dengue and Ebola .

Case Study Example
In a study focusing on FGFR inhibitors, derivative compounds based on pyrrolo[2,3-b]pyridine exhibited IC50 values as low as 7 nM against FGFR1. These compounds also inhibited breast cancer cell proliferation and induced apoptosis .

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and receptors:

  • Enzyme Interaction : The compound is studied for its interactions with enzymes such as mTOR and PI3K, which are critical in cancer signaling pathways. Its ability to inhibit these pathways suggests potential for combination therapies with existing chemotherapeutic agents .

Material Science

The unique structure of this compound also makes it valuable in the field of materials science:

  • Development of Novel Materials : Its chemical properties allow it to be used as a building block in the synthesis of more complex heterocyclic compounds, which can be employed in the creation of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine in biological systems is not well-characterized. similar compounds have been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics References
This compound Br (C7), I (C3) C₇H₄BrIN₂ 322.93 High reactivity in cross-coupling reactions; potential kinase inhibitor precursor
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C5), I (C3) C₇H₄BrIN₂ 322.93 Used in Sonogashira couplings to generate alkynylated derivatives (e.g., 20b-d)
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Br (C7), NO₂ (C3) C₇H₄BrN₃O₂ 242.03 Electron-withdrawing nitro group reduces reactivity in couplings; used in reduction/functionalization workflows
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Br (C3, C7), Cl (C5) C₇H₃Br₂ClN₂ 340.28 Multi-halogenated scaffold for divergent synthesis; hazardous handling per GHS guidelines
7-Chloro-1H-pyrrolo[3,2-b]pyridine Cl (C7) C₇H₅ClN₂ 152.58 Simpler chloro derivative; foundational structure for antibiotic development

Biological Activity

7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring fused to a pyridine nucleus, with bromine and iodine substituents that influence its reactivity and biological properties. Its specific substitution pattern makes it a versatile building block in the synthesis of various biologically active compounds.

This compound has been investigated for its ability to inhibit specific enzymes and receptors. Notably, derivatives of this compound have shown effectiveness in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival. The interaction with FGFRs is crucial as it provides a pathway for targeted cancer therapies.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity across various assays:

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

  • In Vitro Studies : In human tumor cell lines, derivatives have shown dose-dependent inhibition of cell proliferation. For example, one study reported an IC50 value of 0.025 μM against MPS1 (Monopolar Spindle 1), indicating potent activity .
  • In Vivo Studies : In xenograft models, these compounds displayed favorable pharmacokinetic profiles, suggesting potential for further development as therapeutic agents .

Enzyme Inhibition

The compound has been linked to the inhibition of various kinases:

  • FGFR Inhibition : As mentioned, compounds derived from this scaffold have been shown to selectively inhibit FGFRs, which are critical in several oncogenic pathways .
  • Other Kinases : Studies indicate that modifications to the pyrrolo[3,2-b]pyridine structure can enhance selectivity and potency against other kinase targets .

Research Findings and Case Studies

StudyCompoundTargetIC50 ValueNotes
This compoundMPS10.025 μMPotent inhibitor with favorable pharmacokinetics
DerivativesFGFRsVariesSelective inhibition observed; potential for cancer therapy
Modified derivativesVarious kinasesVariesImproved selectivity and metabolic stability

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold for drug development:

  • Therapeutic Development : Its derivatives are being explored for their potential in treating various cancers due to their ability to target key signaling pathways.
  • Chemical Biology : The compound is used in studies investigating molecular interactions within biological systems, aiding in the understanding of disease mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via halogenation of pyrrolo[3,2-b]pyridine precursors. For example, bromination using N-bromosuccinimide (NBS) followed by iodination with iodine or iodinating agents under controlled conditions. Key steps include:

  • Precursor preparation : Starting with 1H-pyrrolo[3,2-b]pyridine, bromination at the 7-position is achieved using NBS in anhydrous DMF at 0–5°C to minimize side reactions .
  • Iodination : Subsequent iodination at the 3-position employs iodine monochloride (ICl) in dichloromethane under nitrogen to prevent oxidation .
  • Purification : Silica gel chromatography (heptane:ethyl acetate, 8:2) is critical for isolating the product with >95% purity. Yield optimization requires strict temperature control and exclusion of moisture .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows distinct peaks for aromatic protons (δ 8.39 ppm for H-2, δ 8.32 ppm for H-6) and NH (δ 12.40 ppm). 13^{13}C NMR confirms halogenation patterns via shifts at C-7 (δ 98.5 ppm for Br) and C-3 (δ 72.1 ppm for I) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 336.89 (calculated for C7_7H4_4BrIN2_2) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile:water gradient) monitors purity, with retention times adjusted for halogenated analogs .

Q. How does the reactivity of this compound compare to related halogenated pyrrolopyridines?

  • Answer : The iodine at C-3 undergoes faster cross-coupling (e.g., Sonogashira or Suzuki reactions) than bromine at C-7 due to lower bond dissociation energy. For example:

  • Sonogashira Coupling : Iodine reacts with phenylacetylene under Pd(PPh3_3)4_4 catalysis at 60°C, yielding 3-(phenylethynyl) derivatives in 51% yield, whereas bromine requires harsher conditions (80°C, 24 hours) .
  • Comparative Stability : Bromine at C-7 is more stable under basic conditions, making it suitable for sequential functionalization .

Advanced Research Questions

Q. How can regioselective substitution be achieved in this compound for targeted drug discovery?

  • Answer : Regioselectivity is controlled by:

  • Protecting Groups : Introducing tetrahydropyran (THP) at N-1 enhances iodination selectivity at C-3 by sterically shielding C-7 .
  • Catalytic Systems : PdCl2_2(dppf) selectively activates iodine for coupling, leaving bromine intact for subsequent reactions (e.g., amination) .
  • Case Study : THP-protected derivatives (CAS 1416713-70-6) enable orthogonal functionalization, as seen in kinase inhibitor syntheses .

Q. What computational methods are used to predict the biological activity of derivatives of this compound?

  • Answer :

  • Docking Studies : Molecular docking with AutoDock Vina evaluates binding to kinase ATP pockets (e.g., CDK4/6 or VEGFR2). The iodinated C-3 position often aligns with hydrophobic subpockets, while bromine at C-7 influences solubility .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates halogen electronegativity with IC50_{50} values. Bromine’s polarizability enhances membrane permeability, whereas iodine improves target affinity .
  • DFT Calculations : Density functional theory (B3LYP/6-31G*) predicts reaction intermediates in cross-coupling pathways, guiding catalyst selection .

Q. How do contradictory data on the cytotoxicity of halogenated pyrrolopyridines inform experimental design?

  • Answer : Discrepancies in cytotoxicity studies (e.g., varying IC50_{50} values across cell lines) necessitate:

  • Metabolic Stability Assays : Liver microsome studies (human/rat) assess demethylation or dehalogenation pathways that alter toxicity .
  • Redox Profiling : Electrochemical analysis (cyclic voltammetry) detects iodine-mediated ROS generation, which may explain cell-type-specific toxicity .
  • Control Experiments : Use of deuterated analogs (e.g., D2_2O solvent) to isolate halogen-specific effects vs. scaffold-related mechanisms .

Methodological Troubleshooting

Q. How can low yields in Sonogashira couplings of this compound be addressed?

  • Answer :

  • Catalyst Optimization : Replace Pd(PPh3_3)4_4 with XPhos Pd G2 for higher turnover in sterically hindered reactions .
  • Solvent Screening : Use toluene instead of THF to reduce side reactions; add molecular sieves to scavenge moisture .
  • Stoichiometry Adjustment : Limit alkyne equivalents to 1.2–1.5x to minimize homocoupling byproducts .

Q. What strategies mitigate decomposition during storage of this compound?

  • Answer :

  • Storage Conditions : Store under argon at −20°C in amber vials to prevent photodehalogenation .
  • Stabilizers : Add 1% hydroquinone to inhibit iodine loss via radical pathways .
  • Purity Verification : Regular HPLC-MS checks detect degradation products (e.g., deiodinated analogs at m/z 209.02) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

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